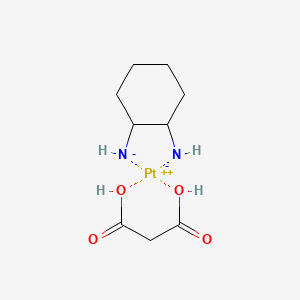
3,3'-Bicylopropenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bicylopropenyl, also known as bicycloprop-2-enyl, is an organic compound with the molecular formula C6H6. It is one of several valence isomers of benzene and can be described as two coupled cyclopropene units. The positions of the alkene groups can vary, leading to different isomers such as bicycloprop-1,2-enyl and bicyclopropen-1-yl .
Vorbereitungsmethoden
The synthesis of 3,3’-Bicylopropenyl involves a two-step process. Initially, 1,4-bis(trimethylsilyl)buta-1,3-diene reacts with methyllithium and dichloromethane, introducing two cyclopropane rings into the molecule. The resulting bis(2-chloro-3-(trimethylsilyl)cyclopropan-1-yl) compound is then reacted with TBAF (tetra-n-butylammonium fluoride). In this reaction, fluoride couples to the trimethylsilyl group, forming the double bond and forcing the chlorine atom to leave as chloride .
Analyse Chemischer Reaktionen
3,3’-Bicylopropenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the alkene groups. Common reagents include halogens and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of 3,3’-Bicylopropenyl .
Wissenschaftliche Forschungsanwendungen
3,3’-Bicylopropenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactivity of cyclopropene derivatives.
Biology: While not extensively studied in biological systems, its unique structure makes it a candidate for exploring new biochemical pathways.
Industry: The compound’s unique properties make it useful in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 3,3’-Bicylopropenyl exerts its effects is primarily through its reactive alkene groups. These groups can participate in various chemical reactions, including cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
3,3’-Bicylopropenyl is unique due to its structure of two coupled cyclopropene units. Similar compounds include:
Bicycloprop-1,2-enyl: Another isomer of bicyclopropenyl with different alkene group positions.
Bicyclopropen-1-yl: A less stable isomer that can only be detected in trapping experiments.
These compounds share similar reactivity but differ in stability and specific chemical properties, highlighting the uniqueness of 3,3’-Bicylopropenyl.
Eigenschaften
CAS-Nummer |
62595-44-2 |
|---|---|
Molekularformel |
C6H6 |
Molekulargewicht |
78.11 g/mol |
IUPAC-Name |
3-cycloprop-2-en-1-ylcyclopropene |
InChI |
InChI=1S/C6H6/c1-2-5(1)6-3-4-6/h1-6H |
InChI-Schlüssel |
HVWGZGIZCKXHJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC1C2C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


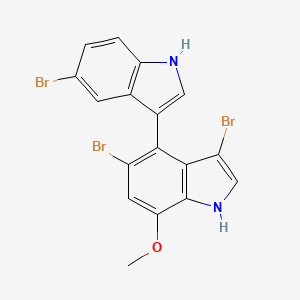
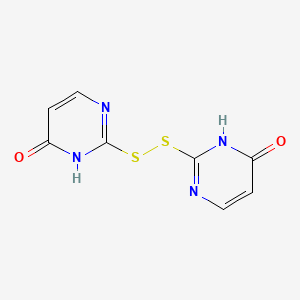
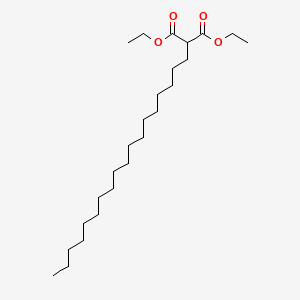

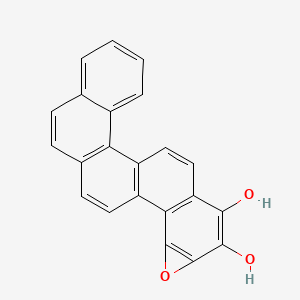
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)

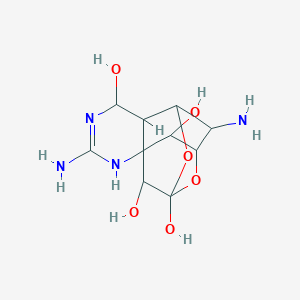
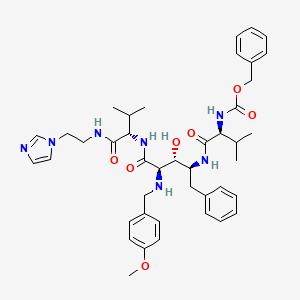
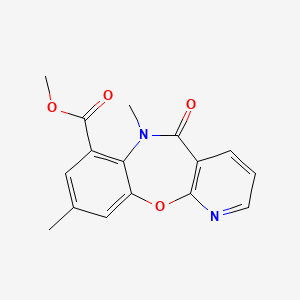
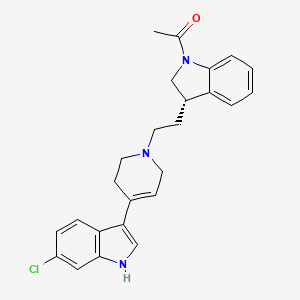
![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)
